5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(Z)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17- |
InChI Key |
YRQLVGKJFWKWHG-ZCXUNETKSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N/OCC2=CC=CC=C2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime typically involves the reaction of 5-Isopropenyl-2-methylcyclohex-2-enone with benzylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired o-benzyloxime derivative. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with additional considerations for safety, purity, and yield optimization.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic conditions, reverting to its ketone precursor (5-isopropenyl-2-methylcyclohex-2-enone) and hydroxylamine. This reaction is characteristic of oximes, where the C=N bond is cleaved in the presence of acid catalysts (e.g., H₂SO₄) to regenerate the carbonyl group.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed hydrolysis | H+ (e.g., H₂SO₄) | 5-Isopropenyl-2-methylcyclohex-2-enone + hydroxylamine |
Dehydration and Imine Formation
Under dehydration conditions, the oxime loses water via elimination, forming an imine intermediate. This reaction is facilitated by the oxime’s electrophilic α-carbon (adjacent to the nitrogen), which becomes susceptible to nucleophilic or electrophilic attack.
| Reaction Type | Conditions | Products |
|---|---|---|
| Dehydration | Heat or acid catalysts | Imine derivative |
Beckmann Rearrangement
While not explicitly detailed in available sources, oximes typically undergo Beckmann rearrangement under acidic conditions. This reaction involves the migration of a substituent from the α-carbon to the adjacent nitrogen, forming an amide. The structural complexity of this oxime (cyclohexenone backbone with isopropenyl and methyl substituents) may influence the rearrangement’s regioselectivity and product stability.
Proposed Mechanism :
-
Protonation of the oxime oxygen.
-
Formation of a nitrilium ion intermediate.
-
Rearrangement of substituents (e.g., isopropenyl group migration).
-
Hydrolysis to yield an amide.
Other Potential Transformations
-
Nucleophilic Substitution : The oxime’s α-carbon may react with nucleophiles (e.g., amines, alcohols) under basic conditions, leading to C-alkylated products.
-
Electrophilic Attack : The oxime’s nitrogen could participate in electrophilic reactions (e.g., nitration or halogenation), though specific examples for this compound are not documented.
Structural and Reactivity Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | ~217.27 g/mol | |
| Functional groups | Oxime (C=N-O), cyclohexenone | |
| Key reactivity sites | α-carbon (electrophilic) |
Research Implications
The compound’s reactivity profile makes it a valuable precursor in organic synthesis, particularly for constructing complex cyclic ketones or amides. For example, its hydrolysis and rearrangement pathways could be leveraged in fragrance synthesis (given the structural resemblance to carvotanacetone derivatives ) or medicinal chemistry applications (e.g., modulating AMPA receptors, as seen in related thiadiazine compounds).
Scientific Research Applications
5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is used in a range of scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Activity: O-Benzyloxime Derivatives
The antibacterial potency of O-benzyloxime derivatives has been extensively studied. For example, N-[2-(coumarin-3-yl)ethyl]piperazinyl quinolones with O-benzyloxime groups (e.g., compounds 6g, 6h, 6i) demonstrated comparable or superior activity to reference drugs like ciprofloxacin against Gram-positive and Gram-negative bacteria . Key findings include:
- Enhanced Activity : The benzyloxime group improves membrane permeability and target binding compared to unmodified oximes or O-methyloximes.
- Structure-Activity Relationship (SAR): Substituents on the quinolone ring (e.g., position 8 modifications) synergize with the benzyloxime group to enhance activity .
In contrast, 5-Isopropenyl-2-methylcyclohex-2-enone O-benzyloxime lacks direct antibacterial data in the provided evidence.
Antifungal Activity
All tested O-benzyloxime derivatives, including those in quinolones, showed weak antifungal activity compared to nystatin . This indicates that the benzyloxime group alone is insufficient to confer antifungal properties, regardless of the parent scaffold.
Table 1: Key Properties of Selected O-Benzyloxime Compounds
- Melting Points : The azabicyclo derivative’s high melting point (202–203°C) suggests strong crystallinity due to the rigid bicyclic framework and ionic hydrochloride salt .
- Synthetic Complexity : Brominated O-benzyloximes (e.g., compound 3 ) require multi-step modifications, whereas simpler analogs like the target compound may be synthesized more directly.
Substituent Effects on Activity
- Benzyl vs. Methyl Protection : O-benzyloximes generally exhibit higher stability and delayed hydrolysis compared to O-methyloximes, which could prolong bioavailability .
Biological Activity
5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is a chemical compound with a unique structure that includes a cyclohexene ring, an isopropenyl group, and a benzyloxime functional group. Its molecular formula is CHNO, and it has a molecular weight of 255.36 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups.
General Bioactivity
Research on the biological activity of this compound is limited, but related compounds with similar structural features have demonstrated various biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer activities
These properties suggest that this compound may also exhibit similar bioactivities, although specific studies on this compound are still needed to elucidate its therapeutic potential.
The biological activity of compounds like this compound often involves interactions with biological macromolecules such as proteins and nucleic acids. Investigating these interactions could provide insights into its mechanism of action and potential pharmacological effects.
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related compounds can provide context:
- Cyclohexene Derivatives : Similar cyclohexene derivatives have been studied for their potential in treating inflammatory diseases and cancers, showing significant inhibition in various assays.
- Ornithine Decarboxylase (ODC) Assay : In related research, cyclohexene derivatives have been evaluated for their ability to inhibit ODC activity, which is crucial in cancer cell proliferation. For instance, certain derivatives showed IC values ranging from nanomolar to micromolar concentrations, indicating potent biological activity .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-5-propan-2-ylcyclohex-2-en-1-one | Similar cyclohexene structure | Different alkyl substituents affecting reactivity |
| (5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one | Dihydrocarvone derivative | Reduced exocyclic double bond |
| 4-Methylcyclohexanone | Saturated cyclohexane derivative | Lacks unsaturation; different reactivity profile |
These comparisons highlight the distinct features of this compound that may confer unique chemical and biological properties.
Q & A
[Basic] What synthetic routes are commonly employed to prepare 5-isopropenyl-2-methylcyclohex-2-enone o-benzyloxime, and what reaction conditions are critical?
The compound is typically synthesized via sequential functionalization of the cyclohexenone core. Key steps include:
- Oxime formation : Reaction of the ketone group with hydroxylamine hydrochloride in ethanol/water under reflux, followed by o-benzylation using benzyl bromide and a base (e.g., K₂CO₃) .
- Isopropenyl introduction : A Friedel-Crafts alkylation or conjugate addition using isopropenyl precursors, often catalyzed by Lewis acids like BF₃·Et₂O .
Critical conditions: Strict moisture control (due to oxime sensitivity) and inert atmosphere (to prevent oxidation of the isopropenyl group).
[Basic] Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- ¹H/¹³C NMR : Confirm regiochemistry of the oxime (δ ~8-10 ppm for oxime protons) and isopropenyl group (δ ~5.0-5.5 ppm for vinyl protons) .
- IR Spectroscopy : Validate oxime formation (C=N stretch ~1600 cm⁻¹) and ketone conversion (absence of C=O peak ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₇H₂₁NO₂ requires m/z 271.1572) .
[Advanced] How can contradictory data on stereochemical outcomes in cyclization reactions involving this oxime be resolved?
Discrepancies often arise from competing reaction pathways (e.g., Baldwin’s rules vs. stereoelectronic effects). Methodological approaches:
- Kinetic vs. thermodynamic control : Use variable-temperature NMR or DFT calculations to identify dominant pathways .
- Chiral HPLC : Separate enantiomers and correlate configurations with crystallographic data (if available) .
- In-situ monitoring : Employ techniques like ReactIR to track intermediates and transition states .
[Advanced] What strategies enhance regioselectivity in cross-coupling reactions with this oxime derivative?
- Protecting group modulation : The benzyloxime group can act as a directing group. Use Pd-catalyzed C–H activation with ligands like 1,10-phenanthroline to favor ortho-functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve coordination of metal catalysts to the oxime’s nitrogen lone pair .
- Additives : Silver salts (e.g., Ag₂O) suppress undesired β-hydride elimination in Heck reactions .
[Basic] What are the key intermediates in its synthesis, and how are they modified?
Common intermediates:
- 5-Isopropenyl-2-methylcyclohex-2-enone : Prepared via Claisen-Schmidt condensation of methylcyclohexenone with isopropenyl acetate.
- o-Benzylhydroxylamine : Generated by benzylation of hydroxylamine under phase-transfer conditions.
Modifications: - Steric shielding : Bulky substituents on the cyclohexenone ring reduce side reactions during oxime formation .
[Advanced] How does the benzyloxime moiety influence Diels-Alder reactivity compared to other oximes?
The benzyl group:
- Electron-withdrawing effect : Enhances dienophilicity of the cyclohexenone via conjugation with the oxime’s C=N bond.
- Steric effects : Moderates endo/exo selectivity by hindering approach of dienes from the benzyl-substituted side.
Comparative studies with methyloxime analogs show a 20–30% increase in reaction rate due to benzyl’s electronic effects .
[Basic] What stability challenges arise during storage, and how are they mitigated?
- Hydrolytic degradation : The oxime bond is prone to hydrolysis in humid conditions. Store under argon at −20°C with desiccants.
- Photolytic decomposition : Amber vials or foil wrapping prevent UV-induced radical reactions in the isopropenyl group .
[Advanced] What computational methods predict this compound’s interactions with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock/Vina) : Simulate binding to active sites (e.g., cytochrome P450) using the oxime’s lone pair as a coordinating group .
- QSAR models : Correlate substituent effects (e.g., benzyl vs. allyl oximes) with inhibitory activity against targets like cyclooxygenase-2 .
- MD simulations : Assess conformational flexibility of the cyclohexenone ring in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
